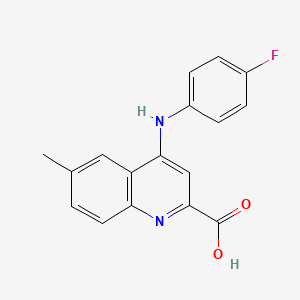
4-((4-Fluorophenyl)amino)-6-methylquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Fluorophenyl)amino)-6-methylquinoline-2-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a quinoline core with a carboxylic acid functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 4-((4-Fluorophenyl)amino)-6-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an amine group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-((4-Fluorophenyl)amino)-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-((4-Fluorophenyl)amino)-6-methylquinoline-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-((4-Fluorophenyl)amino)-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA gyrase, inhibiting bacterial DNA replication, or interact with kinases, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((4-Fluorophenyl)amino)-6-methylquinoline-2-carboxylic acid include other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial properties.
6-Fluoroquinoline: Used in the synthesis of fluoroquinolone antibiotics.
2-Methylquinoline: A precursor in the synthesis of various dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H13FN2O2 |
|---|---|
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
4-(4-fluoroanilino)-6-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-10-2-7-14-13(8-10)15(9-16(20-14)17(21)22)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20)(H,21,22) |
Clé InChI |
YWNZPDSWKBJOFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996685.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996686.png)
![6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B14996688.png)
![N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14996693.png)
![3-(5-chloro-2-methoxyphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996694.png)
![N-ethyl-9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996697.png)
![N-(3-benzyl-2-hydroxy-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B14996703.png)
![8-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996712.png)
![2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14996719.png)
![6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14996725.png)
![N-(4-Acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B14996730.png)
![(2E)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14996735.png)
![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14996746.png)
![1-(2,3-dimethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14996753.png)
